8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Eigenschaften
IUPAC Name |
3-bromo-8-phenylmethoxyimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-13-9-16-14-12(7-4-8-17(13)14)18-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOURXQMSYWOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546561 | |
| Record name | 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109388-59-2 | |
| Record name | 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The strategic functionalization of this core structure allows for the fine-tuning of its pharmacological profile. This guide provides a comprehensive overview of the synthesis of a key derivative, 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine, a versatile intermediate for the development of novel therapeutics. We will delve into the selection of starting materials, detailed synthetic protocols, and the underlying chemical principles governing the transformations.
Retrosynthetic Analysis and Strategy
The synthesis of this compound can be logically approached through a two-step sequence involving the construction of the imidazo[1,2-a]pyridine core followed by regioselective bromination.
Caption: Retrosynthetic analysis of this compound.
This retrosynthetic blueprint highlights the key starting materials and transformations that will be discussed in detail.
Part 1: Synthesis of the Core Starting Material: 2-Amino-3-(benzyloxy)pyridine
The synthesis of the target molecule commences with the preparation of the crucial precursor, 2-amino-3-(benzyloxy)pyridine. This is typically achieved in a two-step process starting from the commercially available 2-amino-3-hydroxypyridine.
Step 1.1: Preparation of 2-Amino-3-hydroxypyridine
While 2-amino-3-hydroxypyridine is commercially available, it can also be synthesized from readily accessible starting materials like furfural through a multi-step process involving ring-opening, cyclization, and hydrolysis[1][2]. Another route involves the reduction of 2-hydroxy-3-nitropyridine[3].
Step 1.2: Benzylation of 2-Amino-3-hydroxypyridine
The hydroxyl group of 2-amino-3-hydroxypyridine is protected as a benzyl ether to prevent side reactions in the subsequent cyclization step. This is a standard Williamson ether synthesis.
Experimental Protocol:
A detailed procedure for the benzylation of 2-amino-3-hydroxypyridine is as follows:
-
In a suitable reaction vessel, dissolve 2-amino-3-hydroxypyridine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution and stir the mixture at room temperature.
-
Slowly add benzyl bromide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-(benzyloxy)pyridine.
| Reagent/Solvent | Molar Ratio/Concentration | Key Role |
| 2-Amino-3-hydroxypyridine | 1.0 eq. | Starting Material |
| Benzyl Bromide | 1.1 eq. | Benzylating Agent |
| Potassium Carbonate | 2.0 eq. | Base |
| N,N-Dimethylformamide | - | Solvent |
Part 2: Construction of the Imidazo[1,2-a]pyridine Core
The hallmark of imidazo[1,2-a]pyridine synthesis is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. In this case, 2-amino-3-(benzyloxy)pyridine is reacted with a suitable two-carbon electrophile.
Mechanistic Insight
The reaction proceeds via an initial SN2 reaction where the pyridine ring nitrogen of 2-amino-3-(benzyloxy)pyridine attacks the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 8-(Benzyloxy)imidazo[1,2-a]pyridine
A practical approach involves the use of chloroacetaldehyde dimethyl acetal, which generates chloroacetaldehyde in situ under acidic conditions, or the direct use of an aqueous solution of chloroacetaldehyde.
-
To a solution of 2-amino-3-(benzyloxy)pyridine (1.0 eq.) in a suitable solvent like ethanol, add chloroacetaldehyde (40% aqueous solution, 1.2 eq.).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion (typically 4-6 hours), cool the reaction to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 8-(benzyloxy)imidazo[1,2-a]pyridine.
| Reagent/Solvent | Molar Ratio/Concentration | Key Role |
| 2-Amino-3-(benzyloxy)pyridine | 1.0 eq. | Starting Material |
| Chloroacetaldehyde (40% aq.) | 1.2 eq. | Electrophile |
| Ethanol | - | Solvent |
| Sodium Bicarbonate (sat. aq.) | - | Neutralizing Agent |
Part 3: Regioselective Bromination
The final step is the introduction of a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring. This position is electronically rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.
Mechanistic Considerations
The bromination with NBS proceeds via an electrophilic aromatic substitution mechanism. The electron-rich C3 position of the imidazo[1,2-a]pyridine ring attacks the electrophilic bromine of NBS, leading to the formation of a sigma complex, which then rearomatizes by losing a proton to afford the 3-bromo derivative.
Experimental Protocol: Synthesis of this compound
-
Dissolve 8-(benzyloxy)imidazo[1,2-a]pyridine (1.0 eq.) in a suitable solvent, such as N,N-dimethylformamide (DMF) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
| Reagent/Solvent | Molar Ratio/Concentration | Key Role |
| 8-(Benzyloxy)imidazo[1,2-a]pyridine | 1.0 eq. | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 eq. | Brominating Agent |
| N,N-Dimethylformamide (DMF) | - | Solvent |
| Sodium Thiosulfate (sat. aq.) | - | Quenching Agent |
Characterization Data
The structural confirmation of the synthesized compounds is crucial and is typically achieved through a combination of spectroscopic techniques.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| 8-(Benzyloxy)imidazo[1,2-a]pyridine | ~8.0 (d, 1H), 7.5-7.3 (m, 7H), 7.1 (d, 1H), 6.8 (t, 1H), 5.2 (s, 2H) | ~145.1, 142.3, 136.5, 128.7, 128.2, 127.6, 125.4, 117.2, 112.9, 110.1, 70.8 | [M+H]⁺ ~225.1 |
| This compound | ~7.9 (d, 1H), 7.6-7.3 (m, 7H), 7.2 (s, 1H), 6.8 (t, 1H), 5.2 (s, 2H) | ~144.9, 142.1, 136.3, 128.8, 128.3, 127.7, 126.1, 113.2, 110.5, 93.5, 70.9 | [M+H]⁺ ~303.0, 305.0 |
Note: The presented NMR data are approximate values based on related structures and should be confirmed by experimental analysis.
Conclusion
This guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The described methodologies, rooted in fundamental principles of organic chemistry, provide a solid foundation for researchers to access this valuable building block for drug discovery and development. The strategic use of protecting groups and regioselective reactions ensures an efficient synthesis. As with any chemical synthesis, proper safety precautions and experimental techniques are paramount for successful and safe execution.
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CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents.
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US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents.
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Synthesis of Imidazo [1, 2-a] pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience.
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
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Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce - ChemRxiv.
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Synthesis and Characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives[v1] | Preprints.org.
-
Synthesis of Imidazo [1, 2-a] pyridine Derivatives and Their Reactions - Sci-Hub.
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Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co - The Royal Society of Chemistry.
-
(PDF) Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes - ResearchGate.
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CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents.
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water.
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8-benzyloxy-2-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester - ChemicalBook.
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109388-59-2|this compound - BLDpharm.
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2-Amino-3-hydroxypyridine synthesis - ChemicalBook.
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8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides a detailed examination of a specific derivative, this compound, focusing on its critical physicochemical properties: solubility and stability. Understanding these parameters is paramount for advancing this compound from a laboratory curiosity to a viable drug candidate. This document synthesizes theoretical principles with actionable experimental protocols, offering a comprehensive resource for researchers in drug discovery and development. We will explore the molecular characteristics governing its behavior in various media and under stress, providing the foundational knowledge necessary for formulation development, analytical method validation, and preclinical assessment.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is classified as a "privileged scaffold" in drug discovery.[2][3] This designation arises from its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, and antiprotozoal effects.[4] The versatility of this scaffold allows for extensive synthetic modification, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[4]
This compound is a derivative that combines the established biological potential of the imidazo[1,2-a]pyridine core with substituents that can significantly influence its physicochemical properties. The benzyloxy group at the 8-position and the bromine atom at the 3-position are key modulators of lipophilicity, metabolic stability, and target engagement. A thorough understanding of its solubility and stability is therefore not merely academic but a critical prerequisite for its development.
Core Physicochemical Characteristics
A baseline understanding of the molecule's physical properties is essential before delving into its solubility and stability. These characteristics, summarized in the table below, provide the initial clues to its behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrN₂O | [5] |
| Molecular Weight | 303.17 g/mol | [5] |
| Melting Point | 113-115 °C | [5] |
| Appearance | White to Light yellow powder/crystal | TCI[6] |
| MDL Number | MFCD21605751 | [5] |
Table 1: Key Physicochemical Properties of this compound.
Solubility Profile: A Predictive and Practical Approach
Solubility is a critical determinant of a drug's bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluid to be absorbed. Poor aqueous solubility is a frequent cause of failure in drug development. The structure of this compound—with its fused aromatic rings, large benzyloxy group, and halogen—suggests limited aqueous solubility.
Factors Influencing Solubility
-
Lipophilicity: The benzyloxy and bromo substituents significantly increase the molecule's lipophilicity (attraction to fatty, non-polar environments), which generally leads to lower solubility in aqueous media.
-
Crystal Lattice Energy: The melting point of 113-115 °C suggests a moderately stable crystal lattice.[5] A higher energy is required to break this lattice apart for the molecules to be solvated, which can negatively impact solubility.
-
pKa: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom. The pKa of related compounds has been shown to influence solubility.[7] At pH values below the pKa, the molecule will become protonated and form a more soluble salt. This pH-dependent solubility is a key characteristic to be exploited in formulation.
Predicted Solubility in Common Solvents
While experimental data for this specific molecule is not publicly available, predictions based on its structure are valuable for initial experimental design.
| Solvent | Predicted Solubility | Rationale / Common Use |
| Water (pH 7.4) | Very Low (< 0.1 mg/mL) | Physiological buffer, baseline for aqueous solubility. |
| DMSO | High (> 10 mg/mL) | Aprotic, polar solvent for stock solution preparation. |
| Methanol / Ethanol | Moderate | Polar, protic solvents used in early formulations. |
| Acetonitrile | Moderate | Common solvent for analytical chromatography (HPLC). |
| Dichloromethane | High | Non-polar organic solvent used in synthesis/extraction. |
Table 2: Predicted Solubility of this compound.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility. The principle is to saturate a solvent with the compound and measure the concentration of the dissolved solute.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. Causality: Using an excess ensures that the solution reaches its saturation point.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. Trustworthiness: Allowing sufficient time for equilibration is critical for measuring true thermodynamic solubility, not a transient supersaturated state.
-
Separation: Separate the undissolved solid from the solution. This is best achieved by centrifugation followed by filtration through a 0.45 µm filter to remove any remaining particulates. Causality: Failure to remove all solid material will lead to an overestimation of solubility.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile/water).
-
Analysis: Analyze the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.
Visualization of Solubility Workflow:
Caption: Workflow for thermodynamic solubility determination.
Stability Profile: Ensuring Molecular Integrity
A drug candidate must remain stable during storage and administration to ensure its safety and efficacy. Forced degradation (stress testing) is a regulatory requirement that identifies potential degradation products and establishes the intrinsic stability of the molecule.[8]
Potential Degradation Pathways
-
Hydrolysis: The molecule is generally expected to be stable against hydrolysis due to the robust nature of the imidazopyridine core and the ether linkage of the benzyloxy group. However, under extreme pH conditions (strong acid or base), degradation could occur.
-
Oxidation: The electron-rich imidazo[1,2-a]pyridine ring system could be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.
-
Photolysis: Aromatic systems can be sensitive to UV or visible light, which could catalyze degradation. Photostability testing is crucial.
-
Thermal Degradation: The compound has a defined melting point, but elevated temperatures during storage could accelerate other degradation processes.
Protocol for Forced Degradation Studies
This protocol is designed to expose this compound to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours).
-
Basic Hydrolysis: Treat the solution with 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a set time.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Also, heat the solution of the compound.
-
Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Quenching: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to the target concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. This method must be able to separate the parent compound from all major degradation products. Mass spectrometry (LC-MS) is used to identify the mass of the degradants.
Visualization of Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Anticipated Stability Outcomes
| Condition | Expected Stability | Potential Degradants |
| Acidic (0.1 M HCl) | Likely Stable | Minimal degradation expected. |
| Basic (0.1 M NaOH) | Likely Stable | Minimal degradation expected. |
| Oxidative (3% H₂O₂) | Potential Degradation | N-oxides, ring-opened products. |
| Thermal (80°C) | Stable | Unlikely to degrade significantly below melting point. |
| Photolytic (UV/Vis) | Potential Degradation | Debromination or other radical-mediated reactions. |
Table 3: Predicted Stability Profile and Potential Degradation Products.
Conclusion and Future Directions
This guide establishes a foundational understanding of the solubility and stability of this compound. The molecule's structure suggests low aqueous solubility but potential for pH-dependent improvement, a characteristic that can be leveraged in formulation. Its core heterocyclic structure is robust, though it may be susceptible to oxidative and photolytic degradation.
The protocols provided herein offer a clear, scientifically-grounded path for the experimental validation of these predicted properties. For any research team aiming to advance this compound, the immediate next steps are clear: perform the described solubility and forced degradation studies. The resulting data will be indispensable for guiding formulation strategies, developing robust analytical methods, and ultimately determining the therapeutic potential of this promising molecule.
References
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3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951 - PubChem. Available from: [Link]
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8-Benzyloxyquinoline | C16H13NO | CID 150728 - PubChem. Available from: [Link]
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Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem. Available from: [Link]
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. Available from: [Link]
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8-(benzyloxy)imidazo[1,2-a]pyridine - CAS:96428-16-9 - Sunway Pharm Ltd. Available from: [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available from: [Link]
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Synthesis and Characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives[v1] | Preprints.org. Available from: [Link]
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(PDF) A Review on the Assessment of Imidazo[1,2-a]pyridines As Corrosion Inhibitor of Metals - ResearchGate. Available from: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]
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Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available from: [Link]
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Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Available from: [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available from: [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available from: [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Amination of 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The functionalization of this core structure is paramount for modulating its pharmacological profile. Among the various synthetic transformations, the palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction allows for the coupling of aryl or heteroaryl halides with a wide array of primary and secondary amines under relatively mild conditions, offering significant advantages over classical methods that often require harsh conditions and exhibit limited substrate scope.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 8-(benzyloxy)-3-bromoimidazo[1,2-a]pyridine. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol for both the synthesis of the starting material and the subsequent amination, and offer insights into reaction optimization and troubleshooting.
Understanding the Buchwald-Hartwig Amination: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (in this case, this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido ligand.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand is crucial for the success of the reaction, as it influences the rate of each step in the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the final reductive elimination step.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of the starting material can be achieved in a two-step sequence starting from commercially available 2-amino-3-hydroxypyridine.
Workflow for Starting Material Synthesis
Caption: Workflow for the synthesis of the starting material.
Step 1: Synthesis of 2-Amino-3-(benzyloxy)pyridine
-
Rationale: The hydroxyl group of 2-amino-3-hydroxypyridine is protected as a benzyl ether to prevent side reactions during the subsequent bromination and cyclization steps. Sodium hydride is a strong base that deprotonates the hydroxyl group, forming a nucleophilic alkoxide which then reacts with benzyl bromide.
-
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (nitrogen or argon), add a solution of 2-amino-3-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Synthesis of this compound
-
Rationale: This step involves the bromination of the imidazo[1,2-a]pyridine core at the C3 position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich heterocyclic systems. The reaction is typically carried out in a suitable solvent like chloroform or dichloromethane.
-
Protocol:
-
Synthesize 8-(benzyloxy)imidazo[1,2-a]pyridine by reacting 2-amino-3-(benzyloxy)pyridine with chloroacetaldehyde (or a suitable equivalent) in a solvent such as ethanol under reflux.
-
To a solution of 8-(benzyloxy)imidazo[1,2-a]pyridine (1.0 eq.) in chloroform or dichloromethane, add N-bromosuccinimide (1.05 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
-
Part 2: Buchwald-Hartwig Amination Protocol
This protocol outlines the coupling of this compound with a generic primary or secondary amine.
Reaction Parameters
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Precatalyst | G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3) | These are air- and moisture-stable precatalysts that readily form the active Pd(0) species in the presence of a base, leading to more reproducible results.[3] |
| Ligand | Buchwald Ligands (e.g., XPhos, RuPhos) | Bulky, electron-rich biaryl phosphine ligands are known to be effective for the amination of heteroaryl halides. |
| Base | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) | Strong, non-nucleophilic bases are required to deprotonate the amine. The choice may depend on the functional group tolerance of the substrates.[3] |
| Solvent | Toluene or 1,4-Dioxane | These are common aprotic solvents for Buchwald-Hartwig reactions that offer good solubility for the reactants and can be heated to the required temperatures.[3] |
| Temperature | 80-110 °C | The reaction often requires heating to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation. |
Step-by-Step Protocol
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), the palladium precatalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (1.4-2.0 eq.) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (toluene or 1,4-dioxane) to the reaction vessel.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-8-(benzyloxy)imidazo[1,2-a]pyridine derivative.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Consider using a fresh batch of palladium precatalyst. |
| Poor solubility of reactants | Try a different solvent or a solvent mixture.[3] | |
| Inappropriate ligand or base | Screen different generations of Buchwald ligands and consider alternative bases like cesium carbonate or potassium phosphate for more sensitive substrates. | |
| Side Product Formation | Hydrodehalogenation of the starting material | This can occur if there are sources of hydrogen in the reaction. Ensure anhydrous conditions. |
| Homocoupling of the amine | This is less common but can occur. Adjusting the stoichiometry of the reactants may help. | |
| Decomposition of Starting Material | Base sensitivity | If the substrate is sensitive to strong bases like NaOtBu, consider using a weaker base such as K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of 3-amino-imidazo[1,2-a]pyridine derivatives, which are of significant interest in drug discovery. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently construct a diverse library of these important compounds. The protocols and insights provided in this application note serve as a comprehensive guide to successfully implement this powerful transformation in the laboratory.
References
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Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). Name Reaction Organic Chemistry. Retrieved January 23, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. Retrieved January 23, 2026, from [Link]
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Tran, R. Q., Jacoby, S. A., Roberts, K. E., Swann, W. A., Harris, N. W., Dinh, L. P., Denison, E. L., & Yet, L. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9(33), 19035–19045. [Link]
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Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]
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Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
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Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 8(14), 2913–2916. [Link]
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Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridines. Synthetic Communications, 54(2), 121–132. [Link]
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Kumar, A., & Kumar, V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35301–35318. [Link]
-
Li, J., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 64. [Link]
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Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
- Bogdanova, D. M., Savina, L. I., & Begunov, R. S. (2022). SYNTHESIS AND FUNCTIONALISATION OF PYRIDO[1,2-A]BENZIMIDAZOLE AMINO DERIVATIVES.
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Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols: Establishing In Vivo Efficacy for Imidazo[1,2-a]pyridine-Based Drug Candidates
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure
The imidazo[1,2-a]pyridine (IP) is a nitrogen-based heterocyclic scaffold that has garnered significant attention in medicinal chemistry, often being referred to as a "privileged structure."[1][2] This designation stems from its ability to bind to a wide variety of biological targets, leading to a broad spectrum of therapeutic activities.[1] As a result, IP-based compounds have been investigated and developed as potent agents for numerous conditions, with prominent candidates emerging in oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2][3]
Transitioning a promising IP-based candidate from in vitro validation to in vivo efficacy testing is a critical step in the drug development pipeline. The selection of an appropriate animal model is paramount and must be guided by the compound's mechanism of action and the pathophysiology of the target disease. This guide provides detailed application notes and validated protocols for establishing the in vivo efficacy of IP-based drug candidates across these three key therapeutic areas. The focus is not merely on procedural steps but on the scientific rationale underpinning model selection, experimental design, and data interpretation to ensure robust and translatable results.
Section 1: Oncology Efficacy Models
Many IP-based compounds exert their anticancer effects by inhibiting critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, or by targeting key proteins involved in cell division and proliferation like cyclin-dependent kinases (CDKs).[1][4][5] The most common approach to evaluating these candidates in vivo is through xenograft models, where human cancer cells are implanted into immunodeficient mice.
Causality in Model Selection: The Human Tumor Xenograft
The use of immunodeficient mouse strains (e.g., BALB/c nude, NOD-scid, or the more severely compromised NOD.Cg-Prkdc scid Il2rg tm1Wjl/SzJ* or NSG) is essential. These mice lack a functional adaptive immune system, which prevents the rejection of the implanted human tumor cells, allowing the tumor to grow and establish a vascular supply.[6] This creates a tractable model to assess a drug's direct effect on human tumor growth in vivo.
Signaling Pathway: PI3K/Akt/mTOR Inhibition by IP Compounds
Many IP derivatives function by inhibiting key kinases in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[4][5]
Caption: PI3K/Akt/mTOR pathway showing inhibition points for IP drugs.
Protocol 1: Subcutaneous Xenograft Efficacy Study
This protocol details a standard efficacy study using a subcutaneous tumor model.
1. Cell Line Preparation & Implantation:
-
Cell Culture: Culture a relevant human cancer cell line (e.g., A375 melanoma, HCC1937 breast cancer) under standard conditions.[4][7] For non-invasive tracking, utilize a cell line stably transfected with a reporter gene like luciferase.[8][9]
-
Cell Harvest: When cells reach ~80% confluency, harvest them using trypsin, wash with sterile PBS, and determine cell viability (should be >95%).
-
Cell Suspension: Resuspend the cell pellet in sterile, serum-free medium or PBS at a final concentration of 2x10⁷ cells/mL.[10] To improve tumor take and growth rates, cells can be resuspended in a mixture containing a basement membrane matrix (e.g., Cultrex BME) at a final concentration of 7-10 mg/mL. Keep the cell suspension on ice to prevent clumping and maintain viability.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2x10⁶ cells) into the right flank of each female BALB/c nude mouse (6-8 weeks old).[10]
2. Tumor Growth Monitoring and Group Randomization:
-
Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: Volume (mm³) = (Length × Width²) / 2 .[10]
-
Randomization: When average tumor volumes reach 100-150 mm³, randomize the mice into treatment groups (n=6-8 mice per group) with similar mean tumor volumes.
-
Animal Health: Record body weight for each mouse at least twice weekly as a measure of systemic toxicity.
3. Dosing and Administration:
-
Group Design (Self-Validating System):
- Group 1: Vehicle Control (the formulation buffer used to dissolve the drug).
- Group 2: Imidazo[1,2-a]pyridine Candidate (e.g., 50 mg/kg, daily by oral gavage).
- Group 3: Positive Control (a clinically relevant standard-of-care drug, e.g., Gefitinib for an EGFR-mutant model).
-
Formulation: Prepare fresh drug formulations daily. The IP candidate is typically dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.
-
Administration: Administer the specified dose via the determined route (e.g., oral gavage, intraperitoneal injection) for a set duration (e.g., 21 days).
4. Efficacy Evaluation and Endpoint Analysis:
-
Primary Endpoint: Continue tumor volume and body weight measurements throughout the study. The primary efficacy metric is Tumor Growth Inhibition (TGI).
-
Study Termination: Euthanize mice when tumors in the vehicle group reach the maximum allowed size (per institutional guidelines), or if significant toxicity is observed (e.g., >20% body weight loss).
-
Ex Vivo Analysis: At necropsy, excise the tumors, weigh them, and process them for downstream analysis (e.g., flash-freeze for western blotting to confirm target engagement, or fix in formalin for histopathology).
Visualization: Oncology Xenograft Workflow
Caption: Standard workflow for an in vivo subcutaneous xenograft study.
Data Summary: Oncology Models
| Parameter | Subcutaneous Xenograft Model |
| Animal Model | Immunodeficient Mice (e.g., BALB/c nude, NSG) |
| Cell Lines | Human cancer cell lines (e.g., A375, HCC1937, A2780)[3][4][5] |
| Implantation | Subcutaneous, flank region |
| Drug Administration | Oral gavage (p.o.) or Intraperitoneal (i.p.) |
| Dosage | Varies; typically 10-100 mg/kg |
| Primary Endpoints | Tumor Volume (caliper), Final Tumor Weight, Body Weight[11] |
| Secondary Endpoints | Target modulation (Western Blot), Histopathology |
| Advanced Readout | In vivo Bioluminescence Imaging (BLI) for longitudinal tracking[9][12] |
Section 2: Tuberculosis (TB) Efficacy Models
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health crisis.[13] IP-based compounds represent a promising new class of anti-TB agents.[2] The clinical candidate Telacebec (Q203), for instance, targets the QcrB subunit of the cytochrome bcc oxidase in the electron transport chain, which is essential for Mtb respiration and survival.[2][14]
Causality in Model Selection: The Murine Aerosol Infection Model
Mice are a commonly used model for TB, although the pathology can differ from human disease.[15] Strains like C57BL/6 are relatively resistant, mounting a strong immune response that controls but does not clear the infection, mimicking latent TB.[16] Highly susceptible strains like I/St develop necrotic lung granulomas more akin to active human TB.[16] A low-dose aerosol infection is the gold standard for establishing a clinically relevant pulmonary infection.[17]
Mechanism of Action: QcrB Inhibition in Mtb
Caption: Inhibition of Mtb's QcrB subunit by IP drugs disrupts ATP synthesis.
Protocol 2: Murine Chronic TB Infection Model
This protocol is designed to assess the bactericidal or bacteriostatic activity of a compound against an established Mtb infection.
1. Mtb Culture and Infection:
-
Bacterial Culture: Grow M. tuberculosis H37Rv strain to mid-log phase in Middlebrook 7H9 broth supplemented with OADC.
-
Aerosol Infection: Infect C57BL/6 mice (6-8 weeks old) via the aerosol route using a specialized inhalation exposure system (e.g., Glas-Col) calibrated to deliver ~100-200 bacilli to the lungs.
-
Infection Confirmation: At 24 hours post-infection, sacrifice a small cohort of mice (n=3) to determine the initial bacterial deposition in the lungs by plating lung homogenates on 7H11 agar.
2. Establishment of Chronic Infection:
-
Allow the infection to establish for 4-6 weeks. During this time, a chronic infection characterized by a stable bacterial load in the lungs and spleen will develop.
3. Dosing and Administration:
-
Group Design (Self-Validating System):
- Group 1: Vehicle Control (e.g., 0.5% CMC).
- Group 2: Imidazo[1,2-a]pyridine Candidate (dose determined by PK studies, e.g., 30 mg/kg, daily by oral gavage).
- Group 3: Positive Control (e.g., a standard-of-care regimen like Isoniazid at 25 mg/kg).
-
Treatment: Initiate daily treatment for 4-8 weeks.
4. Efficacy Evaluation:
-
Primary Endpoint: The primary measure of efficacy is the reduction in bacterial burden.
-
CFU Enumeration: At the end of the treatment period, euthanize all mice. Aseptically remove the lungs and spleen.
-
Homogenization: Homogenize the organs in sterile PBS with 0.05% Tween 80.
-
Plating: Prepare serial 10-fold dilutions of the organ homogenates and plate on Middlebrook 7H11 agar plates.
-
Incubation & Counting: Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the Colony Forming Units (CFU) per organ. Data are typically presented as log₁₀ CFU.
Visualization: Murine TB Efficacy Workflow
Caption: Workflow for evaluating anti-TB drug candidates in a mouse model.
Data Summary: TB Models
| Parameter | Murine Chronic Infection Model | Zebrafish Larvae Model |
| Animal Model | Mice (e.g., C57BL/6, BALB/c)[15][16] | Zebrafish (Danio rerio) Larvae[18] |
| Pathogen | M. tuberculosis (e.g., H37Rv)[17] | M. marinum (as a surrogate)[18][19] |
| Infection Route | Low-dose aerosol[17] | Caudal vein or hindbrain injection[20] |
| Drug Administration | Oral gavage (p.o.) | Addition to fish water |
| Primary Endpoint | Bacterial load (log₁₀ CFU) in lungs/spleen | Bacterial burden (fluorescence imaging) |
| Key Advantage | Gold standard for preclinical efficacy | High-throughput screening, optical clarity |
Section 3: Central Nervous System (CNS) Efficacy Models
Certain IP derivatives have been designed as selective positive allosteric modulators (PAMs) of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[21][22] These compounds often bind to the benzodiazepine site and enhance the effect of GABA, producing anxiolytic (anti-anxiety) effects without the heavy sedation associated with non-selective agonists like diazepam.[21][23]
Causality in Model Selection: The Elevated Plus Maze
Behavioral models for anxiety in rodents are based on conflict tests. The Elevated Plus Maze (EPM) exploits the conflict between a mouse's innate drive to explore a new environment and its aversion to open, elevated spaces. Anxiolytic compounds reduce the aversion to the open arms, leading to increased exploration of these areas, which is a quantifiable and validated measure of efficacy.
Mechanism of Action: GABA-A Receptor Modulation
Caption: IP-based PAMs bind to the GABA-A receptor, enhancing Cl⁻ influx.
Protocol 3: Elevated Plus Maze (EPM) Test for Anxiolytic Activity
This protocol assesses the anxiolytic potential of an IP candidate.
1. Apparatus and Environment:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 30x5 cm) and two closed arms (e.g., 30x5x15 cm) connected by a central platform (5x5 cm). The maze should be elevated (~50 cm) from the floor.
-
Environment: Conduct the test in a dimly lit, quiet room to minimize external stressors.
2. Animal Handling and Dosing:
-
Acclimatization: Allow mice (e.g., C57BL/6) to acclimate to the testing room for at least 60 minutes before the trial.
-
Group Design (Self-Validating System):
- Group 1: Vehicle Control.
- Group 2: Imidazo[1,2-a]pyridine Candidate (e.g., 10 mg/kg, i.p.).
- Group 3: Positive Control (e.g., Diazepam, 1-2 mg/kg, i.p.).
-
Administration: Administer the compound or vehicle 30-60 minutes prior to testing to allow for drug absorption and distribution to the brain.
3. Test Procedure:
-
Placement: Gently place the mouse on the central platform of the maze, facing one of the open arms.
-
Recording: Immediately start a video recording and leave the room. The test duration is typically 5 minutes.
-
Inter-trial Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to remove any olfactory cues.
4. Data Analysis:
-
Scoring: Use automated video-tracking software or a trained observer blinded to the treatment groups to score the recordings.
-
Primary Endpoints (Anxiety Indices):
- Percentage of time spent in the open arms: (Time in open / Total time) × 100.
- Percentage of open arm entries: (Entries into open / Total entries) × 100.
-
Locomotor Activity: Total number of arm entries is used as a measure of general locomotor activity to rule out confounding sedative or hyperactive effects.
-
Statistical Analysis: Compare treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). An effective anxiolytic will significantly increase the time spent and entries into the open arms compared to the vehicle group.
Data Summary: CNS Models
| Parameter | Elevated Plus Maze (EPM) |
| Animal Model | Mice (e.g., C57BL/6, CD-1) or Rats |
| Core Principle | Approach-avoidance conflict |
| Drug Administration | Intraperitoneal (i.p.) or Oral gavage (p.o.) |
| Pre-treatment Time | 30-60 minutes |
| Primary Endpoints | % Time in Open Arms, % Open Arm Entries |
| Control Endpoints | Total Arm Entries (locomotor activity) |
| Interpretation | Anxiolytic effect indicated by increased exploration of open arms |
References
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Al-dujaili, S. A., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
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Al-Ostath, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
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Atack, J. R., et al. (2009). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA-Aα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry. [Link]
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Nuermberger, E. (2020). One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics. Frontiers in Pharmacology. [Link]
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Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. [Link]
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Cynamon, M. H., et al. (2004). Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. Antimicrobial Agents and Chemotherapy. [Link]
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Sun, H., et al. (2018). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo[1,2-a]-Pyridines. International Journal of Molecular Sciences. [Link]
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Covance. (N.D.). Xenograft Tumor Assay Protocol. Covance. [Link]
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Nikonenko, B., et al. (2019). Efficacy of anti-tuberculosis therapy with INH, RIF and Bedaquiline in mice with different genetic susceptibility to the infection. European Respiratory Journal. [Link]
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Volkova, Y., et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABA A receptor modulators. Bioorganic Chemistry. [Link]
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Application Notes & Protocols for the Formulation of Imidazo[1,2-a]pyridine Compounds for Animal Studies
Introduction: The Therapeutic Promise and Formulation Challenges of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous marketed drugs and compounds in preclinical and clinical development.[1] This bicyclic heterocyclic system is a key component in therapeutics ranging from anxiolytics like Alpidem and Zolpidem to potential treatments for cancer, tuberculosis, and other challenging diseases.[2][3] The versatility of this scaffold allows for extensive chemical modification, leading to a wide array of derivatives with diverse pharmacological activities.
However, the journey from a promising imidazo[1,2-a]pyridine analogue in a discovery lab to a candidate in preclinical animal studies is often hampered by significant formulation hurdles. Many derivatives of this class exhibit poor aqueous solubility and high lipophilicity, which can lead to low oral bioavailability and erratic exposure in in vivo models.[4] These challenges can mask the true efficacy of a compound or lead to misinterpretation of toxicology data.[5]
Therefore, a robust and systematic formulation development strategy is not just a technical necessity but a critical component of the drug development process.[6] The goal at the preclinical stage is to develop a safe and effective delivery system that ensures maximal and reproducible exposure for pharmacokinetic (PK) and toxicology (Tox) studies.[2][7]
This guide provides a comprehensive overview of the principles, strategies, and detailed protocols for formulating imidazo[1,2-a]pyridine compounds for animal research. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving these promising molecules from the bench to in vivo evaluation.
Part 1: Pre-formulation Studies: The Foundation of Rational Formulation Design
Before any formulation work begins, a thorough physicochemical characterization of the imidazo[1,2-a]pyridine compound is essential.[2] This pre-formulation assessment provides the fundamental data needed to make informed decisions about vehicle selection and the most appropriate formulation strategy.[8] Given the often-limited availability of new chemical entities (NCEs) at this stage, a tiered and efficient approach to these studies is crucial.[2]
Aqueous Solubility Determination
Aqueous solubility is a critical parameter that dictates the formulation approach. For imidazo[1,2-a]pyridines, which are often weakly basic, solubility can be highly pH-dependent.
Protocol 1: Equilibrium Aqueous Solubility Measurement
-
Preparation of Buffers: Prepare a series of buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of the imidazo[1,2-a]pyridine compound to a known volume of each buffer in a glass vial.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Solid-State Characterization
The solid form of an active pharmaceutical ingredient (API) can significantly impact its solubility, stability, and dissolution rate.[9][10][11]
-
Microscopy: Visual examination of the crystalline or amorphous nature of the compound.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic forms.
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline structure and detect polymorphism.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates.
Understanding these properties is crucial because an unstable polymorphic form could transition during storage or in the formulation, altering the drug's performance.[9]
LogP/D Determination
The lipophilicity of the compound, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH, is a key indicator of its potential for oral absorption and helps in selecting appropriate solubilizing excipients.[2]
Part 2: Formulation Strategies for Different Routes of Administration
The choice of administration route depends on the study's objective. Oral administration is common for efficacy and initial PK studies, while intravenous administration is often required for determining absolute bioavailability and for toxicology studies.[4][12]
Oral Formulations
Oral delivery is the most common and preferred route.[4] However, for poorly soluble imidazo[1,2-a]pyridines, specialized formulations are often necessary to achieve adequate exposure.
Formulation Selection Workflow
Caption: Workflow for formulation analysis and stability testing.
Part 4: Troubleshooting Common Formulation Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation upon Dosing | The compound's solubility in the GI fluids is exceeded. | Consider a lipid-based formulation or a nanosuspension to enhance in vivo solubilization. |
| Phase Separation or Caking in Suspensions | Inadequate wetting of particles, inappropriate suspending agent, or particle growth (Ostwald ripening). | Add a surfactant (e.g., Tween 80), increase the viscosity of the vehicle, or control particle size. |
| Low or Variable Oral Bioavailability | Poor solubility, poor permeability, or significant first-pass metabolism. | Enhance solubility with co-solvents or lipid systems. If permeability is the issue, advanced delivery systems may be needed. |
| Hemolysis or Phlebitis with IV Formulations | Irritating co-solvents, non-physiological pH, or drug precipitation at the injection site. | Reduce the concentration of co-solvents, adjust the pH to be closer to neutral, and administer as a slow infusion. |
Conclusion
The successful preclinical development of imidazo[1,2-a]pyridine compounds is critically dependent on a well-defined and scientifically driven formulation strategy. By systematically characterizing the physicochemical properties of the NCE and applying the principles and protocols outlined in this guide, researchers can develop robust formulations that provide the necessary exposure for accurate assessment in animal models. This methodical approach not only ensures the generation of high-quality, reproducible data but also conserves valuable API and accelerates the progression of these promising therapeutic agents toward clinical evaluation.
References
- Gautam, A., & Singh, A. P. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(9), 2563–2583.
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
- El-Faham, A., et al. (2023).
- Lee, J., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics.
- Pristach, C. A., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 1-8.
- Salim, R., et al. (2019). A Review on the Assessment of Imidazo[1,2-a]pyridines As Corrosion Inhibitor of Metals. Journal of Bio- and Tribo-Corrosion, 5(14).
- U.S. Environmental Protection Agency. (1998). EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents (OPPTS 870.3050).
- Lab Manager. (2023). Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations.
- Kumar, A., et al. (2017). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 7(50), 31635-31644.
- Kim, M. S., et al. (2021). Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility. Pharmaceutics, 13(11), 1845.
- Singh, S., et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceutics, 14(4), 834.
- World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Shimadzu. (n.d.). Pharmaceutical Particle Size Analysis.
- Akiba, M., et al. (1986).
- ResearchGate. (n.d.). Lipidic excipients in drug delivery for solubility and bioavailability enhancement.
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies.
- Solitek Pharma. (2023). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?.
- European Pharmaceutical Review. (2018). The importance of particle size analysis.
- Lipoid. (2020). Phospholipid-Based Delivery Systems: Phospholipids as Excipients in Advanced Veterinary Drugs.
- Shinde, G. V., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 3(4), 970-981.
- Catalent Pharma Solutions. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies.
- AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!.
- ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- PubMed. (n.d.). Solid-state analysis of the active pharmaceutical ingredient in drug products.
- Di Maria, F., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3845.
- Google Patents. (n.d.). US8435982B2 - Pharmaceutical formulation containing lipophilic drugs and milk as a solubilizing/dispensing agent and method for the preparation thereof.
- Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
- Contract Laboratory. (2023). Pharmaceutical Particle Size Analysis: A Comprehensive Guide.
- U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents.
- Jaisabai, J., et al. (2023).
- Gattefossé. (n.d.). Excipients for Solubility and Bioavailability Enhancement.
- Pharma Focus Europe. (n.d.). Key Stages in Pharmaceutical Formulation Development.
- Shang, Y., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic Chemistry Frontiers, 8(15), 4153-4177.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Anton Paar. (n.d.). Particle Size Analysis in Pharmaceutics.
- Auriga Research. (n.d.). Solid State Characterization.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- BenchChem. (n.d.). Application Notes and Protocols for Oral Administration of LP-922761 in Rodents.
- Asian Journal of Chemistry. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
- CD Formulation. (n.d.). Solid State Characterization of APIs.
- MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition.
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Troubleshooting & Optimization
Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its unique physicochemical properties can present significant purification hurdles. This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you achieve high purity for your target compounds.
Section 1: Troubleshooting Guide for Column Chromatography
Flash column chromatography is the most common method for purifying imidazo[1,2-a]pyridine derivatives. However, their inherent basicity and varying polarity based on substitution can lead to several challenges.
Question 1: My imidazo[1,2-a]pyridine derivative is streaking badly on the TLC plate and the column. How can I improve the peak shape?
Answer: Streaking is a frequent issue when purifying nitrogen-containing heterocycles like imidazo[1,2-a]pyridines on standard silica gel.[3] This is primarily due to the interaction of the basic nitrogen atoms in the imidazo[1,2-a]pyridine core with the acidic silanol groups on the silica surface. This strong interaction leads to tailing and broad peaks, making separation difficult.
Causality and Solution:
To mitigate this, you need to neutralize the acidic sites on the silica gel. This can be achieved by adding a basic modifier to your mobile phase.
-
Triethylamine (TEA): The most common and effective solution is to add a small amount of triethylamine (typically 0.1-1% v/v) to your eluent.[3] TEA is a volatile base that will not interfere with the isolation of your product.
-
Ammonia in Methanol: A solution of ammonia in methanol (e.g., 7N) can also be used as a component of the mobile phase, particularly for more polar derivatives.
Experimental Protocol: Preparing a Modified Mobile Phase
-
Prepare your desired eluent system (e.g., 80:20 Hexane:Ethyl Acetate).
-
To a 100 mL graduated cylinder, add 80 mL of hexane and 20 mL of ethyl acetate.
-
Add 0.1 mL of triethylamine for a 0.1% solution.
-
Mix thoroughly before use.
Question 2: I'm struggling to separate my product from the unreacted 2-aminopyridine starting material. What solvent system should I use?
Answer: The separation of the imidazo[1,2-a]pyridine product from the 2-aminopyridine starting material can be challenging due to their similar polarities, especially if the product itself is not highly substituted with non-polar groups.
Expert Insight:
A gradient elution is often more effective than an isocratic one for this separation. Start with a less polar solvent system to elute any non-polar impurities, then gradually increase the polarity to first elute your product and subsequently the more polar 2-aminopyridine.
Recommended Solvent Systems (to be optimized by TLC):
| Polarity of Imidazo[1,2-a]pyridine Derivative | Starting Eluent (less polar) | Final Eluent (more polar) | Basic Modifier |
| Low to Medium | Hexane / Ethyl Acetate (9:1) | Hexane / Ethyl Acetate (1:1) | 0.1-1% TEA |
| Medium to High | Dichloromethane (DCM) | DCM / Methanol (9:1) | 0.1-1% TEA |
| High | Ethyl Acetate | Ethyl Acetate / Methanol (9:1) | 0.1-1% TEA |
Pro-Tip: 2-aminopyridine is generally more polar than many imidazo[1,2-a]pyridine derivatives and will have a lower Rf on TLC.
Question 3: My compound is very polar and is not moving from the baseline, even with a high concentration of methanol in the mobile phase. What are my options?
Answer: For highly polar imidazo[1,2-a]pyridine derivatives, such as those containing carboxylic acid or multiple heteroatom-rich substituents, even a highly polar mobile phase on silica gel may not be sufficient for elution.
Alternative Strategies:
-
Reversed-Phase Chromatography: This is an excellent alternative for polar compounds.[3] In reversed-phase chromatography, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar compound will elute earlier than non-polar impurities. Often, a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape by protonating basic sites on the analytes.[3]
-
Alumina Chromatography: Alumina is a more basic stationary phase than silica gel and can be a good option for purifying basic compounds. You can use either neutral or basic alumina.
Workflow for Switching to Reversed-Phase Chromatography:
Caption: Workflow for switching to reversed-phase chromatography.
Section 2: Recrystallization Troubleshooting
Recrystallization is a powerful technique for obtaining highly pure crystalline imidazo[1,2-a]pyridine derivatives. However, finding the right solvent or solvent system can be a process of trial and error.
Question 4: I'm having trouble finding a suitable single solvent for recrystallizing my imidazo[1,2-a]pyridine derivative. What should I do?
Answer: It is common for a single solvent not to have the ideal solubility properties for recrystallization (i.e., poor solubility in the cold and good solubility when hot). In such cases, a mixed-solvent system is often the solution.
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolve in a "Good" Solvent: Dissolve your crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol, methanol, or dichloromethane).
-
Add a "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (one in which your compound is not very soluble, e.g., water, hexane, or diethyl ether) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Re-clarify: Add a few drops of the hot "good" solvent to make the solution clear again.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolate Crystals: Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry.
Common Mixed-Solvent Systems for Imidazo[1,2-a]pyridines:
-
Ethanol / Water
-
Ethanol / Diethyl Ether[4]
-
Dichloromethane / Hexane
-
Ethyl Acetate / Hexane
Question 5: My compound is "oiling out" instead of crystallizing. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly.
Troubleshooting "Oiling Out":
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves. Add a small amount more of the "good" solvent to dilute the solution slightly. Then, allow it to cool more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.
Section 3: FAQs - General Purification and Handling
Question 6: How can I visualize my imidazo[1,2-a]pyridine derivative on a TLC plate if it's not UV-active?
Answer: While many imidazo[1,2-a]pyridine derivatives are UV-active due to the aromatic system, some may have weak chromophores. If you cannot see your compound under a UV lamp, you can use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. It will appear as a yellow or brown spot on a purple background.
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots. This is a non-destructive method, and the spots will fade over time.
Question 7: Are imidazo[1,2-a]pyridine derivatives stable to acidic or basic conditions during purification?
Answer: The imidazo[1,2-a]pyridine core is generally stable to mildly acidic and basic conditions encountered during chromatography and extractions. However, strong acids can protonate the basic nitrogens, making the compound highly water-soluble. Strong bases could potentially react with sensitive functional groups on your specific derivative. It is always advisable to perform a small-scale stability test if you plan to use harsh conditions.
Stability Test Workflow:
Caption: Workflow for assessing compound stability on TLC.
References
- Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Devi, N., Singh, D., Rawal, R. K., & Bariwal, J. (2016). Medicinal Attributes of Imidazo[1,2-a]Pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994.
- Guchhait, S. K., Chandgude, A. L., & Priyadarshani, G. (2013). A Tale of a Privileged Scaffold: Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines. Current Organic Synthesis, 10(5), 719-746.
- Huang, H., Ji, X., Tang, X., Zhang, M., Li, X., & Jiang, H. (2013). Copper-Catalyzed Aerobic Dehydrogenative Cyclization of Pyridines with Ketone Oxime Esters: An Environmentally Friendly Synthesis of Imidazo[1,2-a]pyridines. Organic Letters, 15(24), 6218–6221.
- Kong, D., Wang, X., Shi, Z., Wu, M., & Lin, Q. (2016). Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. Journal of Chemical Research, 40(9), 529–531.
- Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1535-1538.
- Pauly, M., et al. (1985). Imidazo[1,2-a]pyridines Reactions & Prep. Journal of Heterocyclic Chemistry, 22(4), 1081-1087.
- BenchChem. (2025).
- Patel, R. V., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2133-2141.
- Trapani, G., et al. (1997). Synthesis and Binding Affinity of 2-Phenylimidazo[1,2-a]pyridine Derivitives for both Central and Peripheral Benzodiazepine Receptors. A New Series of High-Affinity and Selective Ligands for the Peripheral Type. Journal of Medicinal Chemistry, 40(19), 3109-3118.
- Wang, Y., Frett, B., & Li, H.-y. (2014). Microwave-Assisted, Ligand-Free, Palladium-Catalyzed Three-Component Synthesis of 2,3-Diarylimidazo[1,2-a]pyridines. Organic Letters, 16(11), 3016–3019.
- Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). Copper-Catalyzed Aerobic Oxidative C–H/C–H Cross-Coupling for C–N Bond Formation: Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Ketones. The Journal of Organic Chemistry, 78(24), 12494–12504.
Sources
Technical Support Center: Optimizing Palladium Catalysis for Sonogashira Coupling of Imidazo[1,2-a]pyridines
Document ID: TSC-2026-01-SONO-IMPY
Last Updated: January 24, 2026
Introduction
Welcome to the technical support center for the Sonogashira coupling of imidazo[1,2-a]pyridines. This scaffold is a privileged structure in medicinal chemistry and drug development, making its efficient functionalization a critical task for researchers.[1] The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool for installing alkynyl moieties onto this core.[2][3][4] However, the unique electronic properties and potential for catalyst inhibition by the nitrogen-rich imidazo[1,2-a]pyridine ring system can present specific challenges.
This guide is structured to provide both foundational knowledge and in-depth troubleshooting advice. It is designed for researchers, scientists, and drug development professionals who are actively engaged in synthetic chemistry and require practical, field-tested solutions to common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the setup and execution of the Sonogashira coupling for imidazo[1,2-a]pyridine substrates.
Q1: What is the general reactivity trend for halo-imidazo[1,2-a]pyridines in Sonogashira coupling?
A1: The reactivity of the halide on the imidazo[1,2-a]pyridine core follows the standard trend for sp² C-X bond activation in cross-coupling reactions.[5] The general order is:
Iodo- > Bromo- >> Chloro-
-
Iodo-imidazo[1,2-a]pyridines are the most reactive substrates due to the weaker C-I bond, allowing for oxidative addition to the Pd(0) center under mild conditions.
-
Bromo-imidazo[1,2-a]pyridines are also excellent substrates but may require slightly higher temperatures, more electron-rich ligands, or higher catalyst loading to achieve comparable reaction rates to their iodo-counterparts.[6]
-
Chloro-imidazo[1,2-a]pyridines are the most challenging due to the strong C-Cl bond. Their successful coupling typically requires specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[5][7]
Q2: Should I use a copper co-catalyst? What are the pros and cons?
A2: The use of a copper(I) salt (e.g., CuI) is the "classic" Sonogashira protocol and serves to accelerate the reaction.[2][3]
-
Mechanism of Action: The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[2][8] This species then undergoes transmetalation with the palladium complex, which is often the rate-limiting step in the copper-free cycle.[7]
-
Advantages:
-
Increased reaction rates, often allowing for lower reaction temperatures and shorter reaction times.[3]
-
Can be more effective for less reactive halides (bromides and chlorides).
-
-
Disadvantages:
-
Glaser-Hay Homocoupling: The primary drawback is the promotion of oxidative homocoupling of the terminal alkyne to form a diyne byproduct.[2][5] This is particularly problematic in the presence of oxygen.
-
Substrate Incompatibility: If your imidazo[1,2-a]pyridine or alkyne contains functional groups that can chelate copper, it may inhibit the catalyst.[2]
-
Purification: Residual copper can sometimes complicate product purification.
-
Recommendation: For initial screening, especially with bromo-imidazo[1,2-a]pyridines, a copper-cocatalyzed system is a robust starting point. If homocoupling is a significant issue, or if the substrates are particularly sensitive, a copper-free protocol should be employed.[9]
Q3: Which palladium source and ligand should I start with?
A3: Your choice of catalyst system is critical and depends on the reactivity of your halide.
| Catalyst System Component | Recommended Starting Point | Rationale & Comments |
| Palladium Pre-catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | PdCl₂(PPh₃)₂: More air-stable and economical. Requires in situ reduction to Pd(0), often facilitated by the amine base or phosphine ligands.[2] Pd(PPh₃)₄: A direct source of Pd(0). It is highly effective but more sensitive to air and moisture.[5][7] |
| Ligand | PPh₃ (Triphenylphosphine) | PPh₃ is typically present in the pre-catalysts mentioned above and is sufficient for many couplings involving iodo- and bromo-imidazo[1,2-a]pyridines.[6] |
| For Challenging Substrates | For Bromo-/Chloro- derivatives or sterically hindered systems, consider: • Bulky, electron-rich phosphines: P(t-Bu)₃, SPhos, XPhos • N-Heterocyclic Carbenes (NHCs): IPr, SIMes | These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[7] They are particularly crucial for activating the stronger C-Cl bond.[5] |
Q4: What is the role of the base and which one should I use?
A4: The base has two primary functions in the Sonogashira reaction:
-
To deprotonate the terminal alkyne, making it nucleophilic.
-
To neutralize the hydrogen halide (H-X) byproduct generated during the catalytic cycle.[2]
| Base Type | Examples | Use Case & Considerations |
| Amine Bases | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Diisopropylethylamine (DIPEA) | Often used as both the base and a solvent or co-solvent.[2] Their basicity is generally sufficient for alkyne deprotonation, especially in copper-catalyzed systems. Et₃N is a very common starting point.[6] |
| Inorganic Bases | K₂CO₃, Cs₂CO₃, K₃PO₄ | Used in "amine-free" conditions, which can be advantageous if the substrate is sensitive to amines.[2][8] Often require a polar aprotic solvent like DMF or THF to ensure solubility and reactivity. |
Recommendation: Start with Et₃N in a solvent like THF or DMF. If side reactions with the amine are suspected, or for copper-free systems, switch to an inorganic base like K₂CO₃ or Cs₂CO₃ .[8]
Section 2: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues encountered during experiments.
Problem 1: Low to No Product Yield
Your reaction shows only starting materials, or a very low conversion to the desired product after the standard reaction time.
Possible Cause A: Inactive Catalyst
The Pd(0) active species is not being generated or is decomposing prematurely.
Causality: Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ must be reduced to Pd(0) in situ. If conditions are not favorable, this reduction may be inefficient. Furthermore, the active Pd(0) species is unstable in the presence of oxygen, leading to the formation of inactive palladium black.[2]
Solutions & Protocol:
-
Ensure Rigorously Anaerobic Conditions: Oxygen is detrimental.
-
Protocol: Degassing the Reaction Mixture
-
Combine your imidazo[1,2-a]pyridine halide, solvent, and base in the reaction flask.
-
Seal the flask with a septum.
-
Purge the flask with an inert gas (Argon or Nitrogen) by bubbling the gas through the solution via a long needle for 15-20 minutes, with a vent needle in the septum.
-
Alternatively, use three "freeze-pump-thaw" cycles for maximum oxygen removal, especially for sensitive reactions.
-
-
-
Switch to a Pd(0) Source: If you suspect inefficient reduction of Pd(II), use a catalyst that is already in the active oxidation state.
-
Recommendation: Use Pd(PPh₃)₄ as the catalyst. Note that this catalyst is highly air-sensitive and must be handled in a glovebox or under a strong inert gas counter-flow.
-
-
Check Reagent Quality:
-
Solvents: Use anhydrous solvents. Water can interfere with the catalytic cycle.
-
Base: Ensure your amine base (e.g., Et₃N) is pure and not partially oxidized. Distilling it prior to use is a good practice.
-
Possible Cause B: Insufficiently Reactive Halide
The oxidative addition step is too slow. This is common for chloro- and some electron-rich bromo-imidazo[1,2-a]pyridines.
Causality: The oxidative addition of the aryl halide to the Pd(0) center is the first and often rate-limiting step of the catalytic cycle. A strong C-X bond or an electron-rich ring system can significantly slow this process.
Solutions & Protocol:
-
Increase Reaction Temperature:
-
Action: Incrementally increase the reaction temperature by 10-20 °C. Monitor by TLC or LC-MS to check for product formation versus decomposition. Typical temperatures range from room temperature to 100 °C.[6]
-
-
Switch to a More Activating Ligand: Standard PPh₃ may not be sufficient.
-
Action: Replace PPh₃ with a more electron-rich and bulky ligand that promotes oxidative addition.
-
Protocol: Screening More Active Ligands
-
Set up small-scale parallel reactions.
-
Use a Pd(0) source like Pd₂(dba)₃ (0.5-1 mol%) as the palladium precursor.
-
Screen ligands such as P(t-Bu)₃, SPhos, or XPhos (typically at a Pd:Ligand ratio of 1:2 or 1:4).
-
These ligands are known to create more reactive, coordinatively unsaturated palladium centers that facilitate the activation of challenging halides.[7]
-
-
Caption: Troubleshooting flowchart for low product yield.
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
A significant amount of a symmetrical diyne byproduct is observed, consuming your alkyne starting material.
Possible Cause A: Oxygen in the Reaction
This is the most common cause of Glaser coupling, which is a copper-mediated oxidative process.
Causality: In the presence of O₂, Cu(I) is oxidized to Cu(II), which promotes the dimerization of the copper acetylide intermediate. Even trace amounts of oxygen can lead to significant byproduct formation.[5]
Solutions & Protocol:
-
Improve Anaerobic Technique: As detailed in Problem 1, ensure your solvent and reaction headspace are rigorously deoxygenated before adding the catalyst and copper salt.
-
Use High-Purity Reagents: Ensure your copper(I) iodide is of high quality. If it appears greenish or blueish, it may be contaminated with Cu(II) and should not be used.
Possible Cause B: The Reaction is Inherently Prone to Homocoupling
Some substrates, particularly electron-rich alkynes, are more susceptible to this side reaction.
Solutions & Protocol:
-
Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[2][9]
-
Protocol: Copper-Free Sonogashira
-
Assemble the reaction under inert atmosphere, omitting the CuI.
-
Use a slightly higher catalyst loading (e.g., 2-5 mol% Pd).
-
An amine base like Et₃N or i-Pr₂NH is often sufficient, but you may need a stronger base like Cs₂CO₃ or K₃PO₄.
-
Higher temperatures may be required to compensate for the slower reaction rate without copper.
-
-
-
Slow Addition of the Alkyne:
-
Action: If a copper-catalyzed system must be used, add the alkyne slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[5]
-
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
stability issues of imidazo[1,2-a]pyridine analogs in solution
An In-Depth Guide to Understanding and Overcoming Solution Stability Challenges
Welcome to the technical support center for imidazo[1,2-a]pyridine analogs. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide you, a fellow researcher, with a foundational understanding of the stability challenges inherent to this important class of compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs and clinical candidates.[1][2] However, its electron-rich, bicyclic nature presents unique stability issues in solution that can confound experimental results if not properly managed.
This guide is structured to help you diagnose problems, understand the underlying chemical principles, and implement robust strategies to ensure the integrity of your compounds and the reliability of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of imidazo[1,2-a]pyridine analogs.
Q1: My compound's concentration is decreasing in my aqueous buffer. What's happening?
A1: The imidazo[1,2-a]pyridine core is susceptible to several degradation pathways in solution, primarily hydrolysis, oxidation, and photodegradation. The rate and dominant pathway depend on the specific analog's substituents, the solution's pH, exposure to light, and the presence of oxidizing agents. The bridgehead nitrogen and electron-rich nature of the fused ring system make it a target for nucleophilic attack (hydrolysis) and oxidative processes.[3]
Q2: What are the most likely degradation pathways for my imidazo[1,2-a]pyridine analog?
A2: While the exact pathway is structure-dependent, there are three primary vulnerabilities:
-
Hydrolytic Degradation: The imidazole ring can be susceptible to cleavage under strong acidic or basic conditions. The C5 and C7 positions on the pyridine ring are particularly susceptible to nucleophilic attack, which can be a prelude to ring-opening, especially if activated by electron-withdrawing groups.
-
Oxidative Degradation: The electron-rich nature of the imidazo[1,2-a]pyridine system makes it prone to oxidation.[4] This can be mediated by dissolved oxygen, peroxide contaminants in solvents (like THF or ethers), or certain buffer components. Oxidation often leads to the formation of N-oxides or hydroxylated species, which can alter biological activity and may be further degraded. Some analogs are known to be metabolized by aldehyde oxidase (AO), indicating a susceptibility to enzymatic oxidation at specific carbon atoms.[3]
-
Photodegradation: Many aromatic heterocyclic systems are photosensitive.[5] Exposure to ambient laboratory light, especially UV wavelengths, can excite the π-system and lead to radical-mediated reactions, dimerization, or photo-oxidation, often observed as a color change in the solution.
Q3: How critical is pH for the stability of my compound solution?
A3: Extremely critical. The stability of imidazo[1,2-a]pyridine analogs is often highly pH-dependent.
-
Acidic Conditions (pH < 4): Protonation of the nitrogen atoms can increase the solubility of many analogs but may also catalyze hydrolysis of the imidazole ring or sensitive functional groups (e.g., esters, amides) on the scaffold.
-
Neutral Conditions (pH 6-8): This is often the most stable range for the core ring system, but stability can be compromised by substituents. For example, analogs with basic amine functionalities may still be partially protonated.
-
Basic Conditions (pH > 8): Strongly basic conditions can deprotonate acidic protons or catalyze the hydrolysis of ester or amide side chains. Furthermore, high pH can promote certain oxidative degradation pathways.
It is crucial to determine the optimal pH range for your specific analog through systematic stability studies.
Q4: What are the best practices for preparing and storing stock solutions?
A4: Proper storage is fundamental to ensuring reproducible results.
-
Solvent Choice: For long-term storage, aprotic, anhydrous solvents like DMSO or DMF are generally preferred over protic solvents like methanol or ethanol. Protic solvents can participate directly in degradation pathways like solvolysis. Always use high-purity, anhydrous-grade solvents.
-
Concentration: Prepare high-concentration stock solutions (e.g., 10-50 mM) in an appropriate organic solvent. This minimizes the amount of solvent and any potential contaminants per mole of the compound.
-
Storage Conditions: Store stock solutions at -20°C or, ideally, -80°C. Protect them from light by using amber vials or by wrapping clear vials in aluminum foil. Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Inert Atmosphere: For particularly sensitive compounds, consider degassing the solvent with nitrogen or argon before preparing the solution and storing aliquots under an inert atmosphere to prevent oxidation.
Section 2: Troubleshooting Guide: Diagnosing Instability
Use this guide when you observe unexpected results that may point to compound instability.
Scenario 1: Loss of Biological Activity or Potency Over Time
You notice that the IC50 of your compound is increasing, or its effect diminishes in longer assays.
Troubleshooting Workflow
Caption: Troubleshooting workflow for loss of compound potency.
Causality: The first step is to rule out human error or simple stock degradation. By preparing a fresh stock, you create a reliable baseline. If the problem persists, the instability is likely occurring within the experimental timeframe in the working solution (e.g., assay buffer). An incubation study (Protocol 3.1) directly tests this hypothesis by isolating the compound in the buffer over time and analyzing for chemical changes via LC-MS.
Scenario 2: Appearance of New Peaks in HPLC/LC-MS Analysis
Your chromatogram shows new, unexpected peaks that were not present in the initial analysis of the solid compound.
Possible Causes & Solutions
| Observation | Potential Cause | Recommended Action |
| A new peak appears and grows over time, while the parent peak decreases. | Chemical Degradation: The compound is unstable under the analysis or storage conditions. | Perform a forced degradation study (see Protocol 3.2) to identify the likely degradants and degradation pathway. |
| Multiple new small peaks appear, especially in protic solvents (e.g., methanol). | Solvolysis: The compound is reacting with the solvent. This is common for compounds with reactive leaving groups. | Change the solvent for sample preparation and HPLC mobile phase to aprotic alternatives if possible (e.g., Acetonitrile). |
| A peak corresponding to [M+16+H]+ is observed in the mass spectrum. | Oxidation: The compound has gained an oxygen atom. | Prepare and handle solutions under an inert atmosphere (N₂ or Ar). Add antioxidants like BHT or ascorbic acid to the buffer if compatible with the assay. |
| The solution has changed color (e.g., turned yellow or brown). | Photodegradation or Oxidation: Often, colored products are formed from the degradation of aromatic systems. | Protect all solutions from light at all times. Use amber vials and cover racks with foil. Re-evaluate stability under strict light-protected conditions. |
Section 3: In-Depth Technical Protocols
These protocols provide a systematic framework for evaluating the stability of your imidazo[1,2-a]pyridine analogs.
Protocol 3.1: Preliminary Solution Stability Assessment
Objective: To determine the stability of an analog in common laboratory solvents and buffers over a typical experimental timeframe.
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare Test Solutions: Dilute the stock solution to a final concentration of 10 µM in separate, clearly labeled amber vials containing:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
50% Acetonitrile / 50% Water
-
Methanol
-
The specific buffer used for your primary biological assay.
-
-
Prepare Controls:
-
T=0 Control: Immediately after preparation, take an aliquot from each test solution and inject it onto an HPLC or LC-MS system to get a baseline (T=0) peak area for the parent compound.
-
Light-Protected Control: Prepare a duplicate set of vials, wrap them securely in aluminum foil, and store them alongside the test samples.
-
-
Incubation: Store all vials (test and light-protected controls) under standard laboratory conditions (benchtop, ambient temperature, typical room lighting).
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, and 48 hours), inject an aliquot from each vial onto the HPLC/LC-MS.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Compare the results from the light-exposed and light-protected samples to assess photostability.
-
Look for the appearance and growth of new peaks, which indicate degradation products.
-
Protocol 3.2: Forced Degradation (Stress Testing) Study
Objective: To rapidly identify potential degradation pathways and develop a stability-indicating analytical method, as recommended by ICH guidelines.[6] This involves intentionally exposing the compound to harsh conditions.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a ~1 mg/mL solution of your compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: For each condition, use one vial for the stressed sample and one wrapped in foil as a control. Aim for 5-20% degradation.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl (to get a final concentration of 0.1 M HCl). Incubate at 60°C. Check at 2, 4, 8 hours.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final 0.1 M). Incubate at 60°C. Check at 2, 4, 8 hours.
-
Oxidation: Add an equal volume of 6% H₂O₂ (final 3%). Keep at room temperature. Check at 4, 8, 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C. Check at 24, 48, 72 hours.
-
Photodegradation: Place the solution in a clear vial inside a photostability chamber compliant with ICH Q1B guidelines.[6] Expose to light for a defined period (e.g., achieving an overall illumination of ≥ 1.2 million lux hours).
-
-
Sample Quenching & Analysis:
-
Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples to a suitable concentration (~10-20 µg/mL) for HPLC or LC-MS analysis.
-
Analyze all samples, including a non-stressed control, using a suitable chromatographic method. Ensure the method can separate the parent peak from all generated degradation products (this is known as a "stability-indicating method").
-
References
-
Yu, J., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 26(23), 7293. Available from: [Link]
-
Sharma, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38283-38295. Available from: [Link]
-
Wallace, E. M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(7), 630-635. Available from: [Link]
-
El-Sayed, M. F., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(21), 24151-24171. Available from: [Link]
-
Reyes-Gutiérrez, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6245. Available from: [Link]
-
Kaur, N., & Kishore, D. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). Available from: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 629-659. Available from: [Link]
-
Linton, A., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7705-7718. [Note: This reference discusses a related scaffold, imidazo[1,2-a]pyrimidine, but the principles of AO-mediated metabolism are relevant.] Available from: [Link]
-
Goel, R., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Mini-Reviews in Medicinal Chemistry, 16(15), 1231-1252. Available from: [Link]
-
Ferreira, L. A. P., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. Available from: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14, 629-659. Available from: [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575. Available from: [Link]
-
Yan, H., & Chen, J. (2020). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 18(39), 7741-7757. Available from: [Link]
-
Ferreira, L. A. P., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2018). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of Inorganic Biochemistry, 183, 166-175. Available from: [Link]
-
Siudak, B., et al. (2023). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 28(14), 5347. Available from: [Link]
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Shaikh, A., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics, 8(6-s), 424-428. Available from: [Link]'
-
Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14, 629-659. Available from: [Link]
-
Taylor, R. D., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10231–10274. Available from: [Link]
-
ICH (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Available from: [Link]
-
da Silva, A. C. S., et al. (2023). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. ACS Omega, 8(27), 24398–24408. Available from: [Link]
-
Ethiopian Food and Drug Authority (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available from: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Imidazo[1,2-a]pyridine Compounds
For drug development professionals, the imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure."[1][2] Its synthetic versatility and presence in marketed drugs like Zolpidem and Olprinone highlight its therapeutic potential.[1][3] In oncology and other signaling-driven diseases, this scaffold has given rise to a multitude of kinase inhibitors targeting critical pathways like PI3K/AKT/mTOR, FLT3, and IGF-1R.[4][5][6][7] However, the promise of a potent on-target inhibitor is inextricably linked to its selectivity. Unforeseen interactions with other kinases or proteins—its cross-reactivity profile—can lead to toxicity or, in some cases, beneficial polypharmacology.[8]
This guide provides an in-depth comparison of key methodologies for profiling the cross-reactivity of imidazo[1,2-a]pyridine compounds. Moving beyond a simple listing of techniques, we will explore the causal logic behind experimental choices, present detailed protocols for self-validating workflows, and interpret comparative data to build a comprehensive understanding of a compound's selectivity.
Chapter 1: The Imperative of Selectivity Profiling
The human kinome consists of over 500 protein kinases, many of which share significant structural homology, particularly within the ATP-binding pocket where most inhibitors compete.[9] This conservation presents a formidable challenge: designing a molecule that selectively inhibits a single kinase while sparing hundreds of structurally similar off-targets.[10]
Why is a comprehensive profile essential?
-
Toxicity Mitigation: Off-target inhibition is a primary driver of adverse drug reactions. Understanding a compound's promiscuity allows for early-stage risk assessment and guides medicinal chemistry efforts to engineer out unwanted activities.[11]
-
Mechanism Deconvolution: A clean selectivity profile strengthens the link between the inhibition of the intended target and the observed biological effect. Conversely, if a highly selective compound fails to produce the expected phenotype, it may call the target validation into question.
-
Uncovering New Therapeutic Opportunities: A well-defined pattern of off-target effects, or polypharmacology, can be advantageous. For example, the blockbuster drug Imatinib was initially developed as a Bcr-Abl inhibitor but was later found to be effective against gastrointestinal stromal tumors due to its potent inhibition of a secondary target, c-Kit.[8]
A robust cross-reactivity assessment, therefore, is not merely a checkbox exercise but a foundational component of translational success. It requires an integrated strategy, combining high-throughput biochemical screens with methods that confirm target engagement in a physiological context.
Chapter 2: A Comparative Analysis of Profiling Methodologies
No single technique can fully capture a compound's selectivity. A multi-pronged approach is essential, where each method provides a unique and complementary layer of information. We will compare three cornerstone methodologies: large-panel biochemical screening, cellular thermal shift assays (CETSA), and in silico prediction.
Biochemical Profiling: The Kinome Scan
The most direct way to assess selectivity is to test the inhibitor against a broad array of purified kinases. This provides quantitative measures of potency (e.g., IC₅₀) and serves as the primary map of a compound's kinome-wide interactions.
Causality Behind the Method: The kinome scan operates on the principle of directly measuring the inhibition of enzymatic activity in vitro. By setting the ATP concentration near the Michaelis-Menten constant (Kₘ) for each kinase, the resulting inhibition data provides a standardized comparison of the compound's intrinsic affinity across the panel.[8] This allows for a head-to-head comparison of different compounds under identical, controlled conditions.
Figure 1: Workflow for a large-panel biochemical kinase scan.
Experimental Protocol: Radiometric Kinase Assay (Generic)
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a 100 µM stock.
-
Assay Plate Setup: To a 96-well plate, add 5 µL of the compound dilution. Add 20 µL of kinase buffer containing the specific purified kinase.
-
Initiation of Reaction: Add 25 µL of kinase buffer containing the appropriate peptide substrate and [γ-³³P]ATP (final concentration at the Kₘ of the kinase).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Signal Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the plate, add scintillant, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the data to a dose-response curve to determine the IC₅₀ value.
Strengths vs. Limitations:
| Strengths | Limitations |
| High-Throughput: Can screen >400 kinases simultaneously. | Lacks Cellular Context: Uses purified, often truncated enzymes. |
| Quantitative: Provides precise IC₅₀ or Kᵢ values. | Physiologically Irrelevant: Does not account for cell permeability, efflux, or intracellular ATP concentrations. |
| Standardized: Allows for direct comparison across projects. | Potential for Artifacts: Ignores the role of scaffolding proteins and cellular localization. |
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While a kinome scan reveals what a compound can inhibit, CETSA demonstrates what it does inhibit inside a living cell.[12] This biophysical method is crucial for validating that a biochemical hit is a genuine intracellular target.
Causality Behind the Method: The core principle of CETSA is that the binding of a ligand (the imidazo[1,2-a]pyridine inhibitor) to its target protein confers thermal stability.[8] When intact cells are heated, proteins begin to unfold and aggregate. A protein that is bound to a drug will be more stable and remain in solution at higher temperatures compared to its unbound state. This difference in thermal stability is the readout for target engagement.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA
This protocol is adapted from a study that used CETSA to confirm the engagement of an imidazo[1,2-a]pyridine-based compound with its targets, PARP1 and NAMPT.[13]
-
Cell Treatment: Culture MDA-MB-231 cells to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or the test compound (e.g., 10 µM) for 2 hours.
-
Cell Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the individual aliquots to different temperatures (e.g., 42, 46, 50, 54, 58, 62, 66°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated aggregates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.
-
Western Blotting: Normalize the protein amounts, separate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the suspected on-target and key off-targets identified in the kinome scan.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and engagement.[13]
Strengths vs. Limitations:
| Strengths | Limitations |
| Physiologically Relevant: Confirms target binding in intact cells. | Lower Throughput: Not suitable for screening hundreds of targets at once. |
| Label-Free: Requires no modification of the compound or target. | Requires Specific Reagents: Dependent on the availability of high-quality antibodies for detection. |
| Confirms Bioavailability: A positive signal inherently confirms the compound crosses the cell membrane to engage its target. | Qualitative/Semi-Quantitative: While dose-dependent shifts can be measured, it does not directly yield an IC₅₀ or Kᵢ. |
In Silico Profiling
Computational methods serve as a powerful predictive tool to prioritize compounds, anticipate potential off-targets before synthesis, or rationalize observed biochemical data.[14]
Causality Behind the Method: In silico profiling is based on the premise that the binding affinity of a ligand for a protein is governed by physicochemical and structural complementarity. By creating 3D models of kinase ATP-binding sites, docking algorithms can simulate the binding pose of an imidazo[1,2-a]pyridine compound and calculate a score that estimates binding energy.[15] Comparing this score across a virtual panel of hundreds of kinase structures can predict a selectivity profile.
Common Approaches:
-
Molecular Docking: Computationally places the compound into the 3D crystal structure of a kinase binding pocket to predict binding conformation and affinity.[15]
-
Binding Site Similarity: Compares the amino acid composition and topology of a target's binding site to a database of all known kinase binding sites. This can predict cross-reactivity based on the assumption that similar pockets will bind similar ligands.[14]
Strengths vs. Limitations:
| Strengths | Limitations |
| Speed and Cost: Can rapidly screen thousands of compounds against the entire kinome at a low cost. | Predictive, Not Definitive: All predictions require experimental validation. |
| Prioritization: Helps prioritize which compounds to synthesize and which off-targets to screen experimentally. | Accuracy Dependent on Model Quality: Relies on high-resolution crystal structures and can be misled by protein flexibility. |
| Rationalization: Can provide structural hypotheses for observed on- and off-target activities. | Computationally Intensive: Can require significant computing resources for high-accuracy methods. |
Chapter 3: Comparative Data Analysis - A Case Study
To illustrate how these methodologies integrate to build a complete profile, let us consider three hypothetical but representative imidazo[1,2-a]pyridine compounds.
-
IMP-A (The Promiscuous Compound): Designed as an inhibitor of the PI3K/AKT pathway.
-
IMP-B (The Selective Compound): Optimized for high selectivity towards Salt-Inducible Kinase 1 (SIK1).[16]
-
IMP-C (The Dual-Target Compound): Designed to inhibit both PARP1 and NAMPT.[13]
Table 1: Biochemical Kinome Scan Data (% Inhibition at 1 µM)
| Kinase Target | IMP-A (% Inh) | IMP-B (% Inh) | IMP-C (% Inh) |
| PI3Kα | 98 | 5 | 2 |
| AKT1 | 95 | 8 | 4 |
| mTOR | 92 | 2 | 3 |
| SIK1 | 45 | 99 | 11 |
| SIK2 | 41 | <10 | 9 |
| SIK3 | 38 | <10 | 12 |
| PARP1 | 3 | 1 | 97 |
| NAMPT | 1 | 0 | 94 |
| CDK2 | 78 | 15 | 18 |
| FLT3 | 65 | 21 | 25 |
| PIM1 | 81 | 12 | 14 |
| *Note: PARP1 and NAMPT are not kinases but were included in the screening panel. |
Interpretation: The biochemical data immediately categorizes the compounds. IMP-A is a potent but non-selective inhibitor of the PI3K pathway with significant activity against multiple other kinases (CDK2, FLT3, PIM1). IMP-B shows remarkable selectivity for SIK1 over its closely related isoforms SIK2 and SIK3, a highly desirable trait.[16] IMP-C demonstrates potent, dual inhibition of its intended non-kinase targets.
Now, we use CETSA to validate the most significant on- and off-targets in a cellular environment.
Table 2: Cellular Thermal Shift Assay (CETSA) Data (ΔTₘ in °C at 10 µM)
| Protein Target | IMP-A (ΔTₘ) | IMP-B (ΔTₘ) | IMP-C (ΔTₘ) |
| AKT1 | +5.2 | +0.3 | +0.1 |
| SIK1 | +1.1 | +6.8 | +0.4 |
| SIK2 | +0.9 | +0.2 | +0.2 |
| PARP1 | +0.2 | +0.1 | +7.1 |
| NAMPT | +0.1 | -0.1 | +5.9 |
| CDK2 | +4.8 | +0.5 | +0.7 |
| PIM1 | -0.2 | +0.4 | +0.3 |
Integrated Analysis:
-
IMP-A: The CETSA results confirm strong cellular engagement with AKT1 and the off-target CDK2, validating the biochemical data. The lack of a thermal shift for PIM1, despite high biochemical inhibition, is a critical finding. This suggests that IMP-A may not effectively inhibit PIM1 in a cellular context, perhaps due to poor cell permeability or high intracellular ATP competition. This discrepancy highlights the necessity of cellular validation.
-
IMP-B: The CETSA data provides powerful, self-validating evidence of isoform selectivity. A large thermal shift is observed for SIK1, while virtually no stabilization occurs for SIK2, confirming that the biochemical selectivity translates directly to the cellular environment.[16]
-
IMP-C: As seen in real-world examples, CETSA validates the simultaneous engagement of both PARP1 and NAMPT within the same cells, confirming the compound's intended dual-target mechanism of action.[13]
Conclusion: Towards a Holistic Selectivity Profile
The development of safe and effective imidazo[1,2-a]pyridine-based therapeutics hinges on a deep and nuanced understanding of their cross-reactivity. This guide demonstrates that a truly robust profile is not the result of a single experiment but an integrated synthesis of complementary methodologies.
-
Biochemical kinome scanning provides the broad, quantitative map of potential interactions.
-
Cellular thermal shift assays validate these interactions in a physiological setting, confirming target engagement within the complex milieu of the cell.
-
In silico modeling offers predictive power to guide synthesis and rationalize experimental findings.
By employing these techniques in concert, researchers can move beyond simple potency metrics to build a holistic and functionally relevant understanding of a compound's selectivity, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine, a member of the versatile imidazo[1,2-a]pyridine class of heterocyclic compounds widely used in medicinal chemistry.[1][2][3] The procedures outlined here are grounded in federal regulations and best practices, designed to provide a self-validating system for laboratory safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, we can infer its hazard profile from its chemical structure and data on analogous compounds. The molecule contains a brominated pyridine ring system, classifying it as a halogenated organic compound .[4][5] Furthermore, suppliers identify the compound as a potential irritant.[6]
The primary risks associated with this and similar bromo-substituted heterocyclic compounds necessitate careful handling to prevent exposure.[7][8]
Table 1: Inferred Hazard Profile and Protective Measures
| Hazard Classification | Description of Risk | Required Personal Protective Equipment (PPE) |
| Halogenated Organic Compound | Can produce toxic and corrosive byproducts (e.g., hydrobromic acid) upon improper incineration. Requires segregation into a specific waste stream.[5][9] | Standard PPE, plus adherence to specific waste segregation protocols. |
| Skin and Eye Irritant | Direct contact may cause irritation, redness, or discomfort.[6][7][8] | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10] |
| Respiratory Tract Irritant | Inhalation of dust or aerosols may cause respiratory irritation.[7][8] | All handling and disposal procedures should be conducted inside a certified chemical fume hood.[4] |
| Environmental Hazard | Should not be released into the environment as its ecological effects have not been fully investigated.[7][11] | Prohibited from drain disposal; must be collected for approved hazardous waste disposal.[4][7] |
The Regulatory Framework: Adherence to EPA and OSHA Mandates
Proper chemical disposal is not merely a suggestion but a legal requirement. In the United States, two primary federal agencies govern this process in a laboratory setting. Understanding their roles provides the authoritative grounding for our disposal protocol.
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[12][13][14] As the generator of the waste, your laboratory is legally responsible for ensuring it is correctly identified, managed, and treated.[12][15]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the "Lab Standard," requires employers to develop a Chemical Hygiene Plan (CHP).[16][17] This plan must include procedures for the safe removal of contaminated waste, and all laboratory personnel must be trained on these procedures.[17][18]
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures compliance with regulatory standards and minimizes risk. It is designed to be a self-validating system where each step logically follows from the initial hazard assessment.
Step 1: Don Personal Protective Equipment (PPE)
Before beginning, ensure you are wearing the appropriate PPE as detailed in Table 1. This includes, at a minimum:
-
A buttoned lab coat.
-
Splash-proof safety goggles.
-
Chemical-resistant nitrile gloves.
Step 2: Characterize and Segregate the Waste
This is the most critical step in the disposal process. Because this compound contains bromine, it must be classified as halogenated organic waste .
Causality: Halogenated and non-halogenated waste streams are kept separate because they require different disposal technologies.[9][19] Mixing them can lead to dangerous reactions and significantly increases disposal costs, as halogenated waste requires specialized high-temperature incineration to safely neutralize the resulting acidic gases.[9]
Step 3: Containerization and Labeling
-
Select the Correct Container: Obtain a designated hazardous waste container specifically for "Halogenated Organic Waste." This container must be made of a material compatible with the chemical and be in good condition with a secure, vapor-tight lid.[20][21]
-
Label the Container: As soon as the first drop of waste is added, the container must be labeled.[9][20] The label, provided by your institution's Environmental Health & Safety (EHS) department, must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
An accurate list of all other components in the container, if it is a mixed waste stream.
-
The approximate percentages of each component.
-
Step 4: Waste Accumulation and Storage
-
Location: The waste container should be kept at or near the point of generation, typically inside a chemical fume hood to control vapor inhalation.[5]
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[9][19] This prevents the release of hazardous vapors and protects against spills.
-
Storage: Store the container away from incompatible materials, such as strong oxidizing agents.[20]
Step 5: Final Disposal
Once the container is full or the project is complete, arrange for its disposal through your institution's EHS office.[5] They will coordinate with a licensed hazardous waste transporter and a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure the waste is managed in compliance with all EPA and Department of Transportation (DOT) regulations.[12]
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key to mitigating their impact.
-
Small Spill (Contained in Fume Hood):
-
Large Spill (Outside Fume Hood):
-
Evacuate the laboratory immediately.
-
Alert others and contact your institution's EHS emergency line.
-
Do not attempt to clean it up yourself.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][20] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[11][20] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[7][8]
-
Visualized Workflow: Waste Segregation Decision
To ensure clarity, the following diagram illustrates the critical decision-making process for segregating chemical waste based on its halogen content.
Caption: Waste segregation decision tree for halogenated compounds.
By internalizing this guide, you not only ensure the safe and compliant disposal of this compound but also reinforce a culture of safety and environmental stewardship that is the bedrock of trustworthy and authoritative scientific research.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
